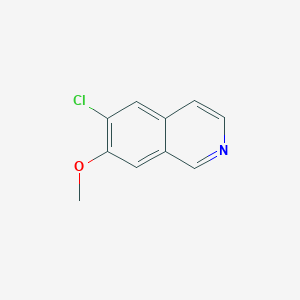

6-Chloro-7-methoxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQNCHDESCWCLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CN=CC2=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 7 Methoxyisoquinoline and Structural Analogues

Classical and Contemporary Approaches to Isoquinoline (B145761) Core Construction

The formation of the bicyclic isoquinoline system can be achieved through several classic name reactions, each offering a different approach to cyclization and accommodating a variety of precursor molecules. These methods, including the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, remain central to the synthesis of substituted isoquinolines.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgorganicreactions.org This reaction is typically promoted by a dehydrating agent in acidic conditions, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline.

The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.org The presence of electron-donating groups on the benzene (B151609) ring of the β-arylethylamide substrate enhances the reaction's efficacy. nrochemistry.com For a precursor to 6-Chloro-7-methoxyisoquinoline, a suitably substituted N-phenethylacetamide, namely N-(4-chloro-3-methoxyphenethyl)acetamide, would be the required starting material. The electron-donating methoxy (B1213986) group would facilitate the cyclization, directing the electrophilic attack to the carbon para to it, which is the desired position for forming the isoquinoline ring.

Two primary mechanisms have been proposed, differing in the timing of the elimination of the carbonyl oxygen. One pathway involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.org The reaction conditions can influence which mechanism is favored. wikipedia.org

A practical example illustrating this methodology is the synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. mdpi.com In this synthesis, the corresponding amide precursor, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide, was cyclized using phosphorus oxychloride in refluxing 1,2-dichloroethane, affording the dihydroisoquinoline product in an 80% yield. mdpi.com This demonstrates the viability of the Bischler-Napieralski reaction for constructing isoquinoline scaffolds with substitution patterns analogous to this compound.

Table 1: Key Features of the Bischler-Napieralski Reaction

| Feature | Description |

| Reaction Type | Intramolecular electrophilic aromatic substitution wikipedia.org |

| Precursor | β-arylethylamides or β-arylethylcarbamates wikipedia.org |

| Key Reagents | Dehydrating agents (e.g., POCl₃, P₂O₅) nrochemistry.com |

| Product | 3,4-Dihydroisoquinolines organicreactions.org |

| Key Advantage | Effective for electron-rich aromatic rings nrochemistry.com |

First described independently by Cäsar Pomeranz and Paul Fritsch in 1893, the Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinolines from benzalaminoacetals. thermofisher.comwikipedia.org The starting benzalaminoacetal is formed by the condensation of an aromatic aldehyde with a 2,2-dialkoxyethylamine. wikipedia.org The subsequent cyclization is typically promoted by a strong acid like sulfuric acid. thermofisher.com

This method is advantageous for preparing isoquinolines with substitution patterns that may be difficult to achieve with other synthetic strategies. researchgate.net For the synthesis of this compound, the required starting materials would be 4-chloro-3-methoxybenzaldehyde (B170670) and a 2,2-dialkoxyethylamine.

Several modifications of the Pomeranz-Fritsch reaction have been developed to improve its versatility and yield. Notable variations include:

The Schlittler-Müller modification: This approach utilizes a substituted benzylamine (B48309) condensed with glyoxal (B1671930) hemiacetal, which allows for the synthesis of C1-substituted isoquinolines. thermofisher.com

The Bobbitt modification: This variation involves the hydrogenation of the intermediate benzalaminoacetal, which upon acid-catalyzed cyclization, yields a tetrahydroisoquinoline. thermofisher.com

The general applicability of the Pomeranz-Fritsch reaction makes it a valuable tool in the synthesis of a wide array of isoquinoline derivatives. wikipedia.org

The Pictet-Spengler reaction, discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. thermofisher.com This reaction is mechanistically a special case of the Mannich reaction. organicreactions.org The driving force is the formation of an electrophilic iminium ion under acidic conditions, which then undergoes intramolecular electrophilic attack on the aromatic ring. thermofisher.com

To synthesize a precursor for this compound, one would start with 2-(4-chloro-3-methoxyphenyl)ethylamine. The reaction of this amine with an aldehyde, such as formaldehyde, in the presence of a protic or Lewis acid, would lead to the formation of 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline. thermofisher.com Subsequent dehydrogenation would then yield the desired aromatic isoquinoline.

The reaction conditions for the Pictet-Spengler synthesis can be tailored based on the nucleophilicity of the aromatic ring of the β-arylethylamine. While highly nucleophilic rings like indoles can react under mild conditions, less reactive phenyl groups, especially those with electron-withdrawing substituents, may require harsher conditions such as strong acids and higher temperatures. nih.gov

Introduction and Functionalization of Chloro and Methoxy Substituents

The precise placement of the chloro and methoxy groups on the isoquinoline scaffold is critical. These substituents can either be incorporated into the starting materials prior to cyclization or introduced onto a pre-formed isoquinoline core through functionalization reactions.

The direct and regioselective chlorination of an isoquinoline ring can be challenging. The position of electrophilic attack is governed by the electronic properties of the heterocyclic system. For an isoquinoline bearing a methoxy group at the 7-position, this electron-donating group will activate the aromatic ring towards electrophilic substitution. The directing effect of the methoxy group would favor substitution at the ortho and para positions. In the case of 7-methoxyisoquinoline, the C-8 position is ortho and the C-5 position is para to the methoxy group. Therefore, achieving chlorination specifically at the C-6 position would likely require a more elaborate synthetic strategy, possibly involving blocking groups or a multi-step sequence.

An alternative and more common approach is to use a starting material that already contains the desired halogen. For instance, in the context of the Bischler-Napieralski reaction, starting with N-(4-chloro-3-methoxyphenethyl)acetamide ensures the correct positioning of the chloro and methoxy groups in the final isoquinoline product.

The introduction of a methoxy group is often achieved through the O-methylation of a corresponding hydroxyisoquinoline. If a 6-chloro-7-hydroxyisoquinoline intermediate were available, it could be converted to this compound via Williamson ether synthesis. This would typically involve deprotonating the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate.

This strategy of synthesizing the hydroxylated analog first, followed by methylation, can be a powerful tool for accessing methoxy-substituted isoquinolines. The synthesis of the hydroxyisoquinoline precursor itself can be accomplished through various methods, including the use of starting materials containing a protected hydroxyl group that is deprotected after the isoquinoline core has been constructed.

Chemo- and Regioselective Functionalization of Isoquinoline Intermediates

The selective functionalization of isoquinoline intermediates is a cornerstone of isoquinoline chemistry, enabling the precise introduction of substituents at desired positions. Transition metal-catalyzed C-H functionalization has emerged as a powerful, atom- and step-economical strategy for this purpose. mdpi.com This approach avoids the need for pre-functionalized starting materials, tolerates a wide range of functional groups, and allows for the synthesis of diverse isoquinoline libraries. mdpi.com

The regioselectivity of these reactions is often directed by the inherent electronic properties of the isoquinoline nucleus or by the use of directing groups. For instance, in isoquinoline N-oxides, the C2 position is often susceptible to functionalization. mdpi.com Palladium catalysts have been effectively used for the C2-alkenylation and C2-heteroarylation of quinoline (B57606) and isoquinoline N-oxides. mdpi.com

Moreover, stepwise ruthenium- and palladium-catalyzed C-H bond functionalizations have been developed to produce 4-substituted tetrahydroisoquinoline derivatives. nih.gov These methods are attractive due to the generation of non-toxic and easily separable side products. nih.gov Another approach involves the regioselective hydrosilylation of isoquinolines, which can lead to C7-silylated products, demonstrating control over the functionalization of the benzene ring portion of the isoquinoline core. nih.gov A one-pot strategy for the synthesis of substituted isoquinolinediones through a switchable C-arylation/lactonization or SNAr reaction from soft nucleophiles and o-quinol acetates has also been developed, showcasing high chemo- and regioselectivity under transition-metal-free conditions. researchgate.net

Advanced Coupling and Annulation Reactions

Palladium-Catalyzed Cross-Coupling Reactions in Isoquinoline Synthesis

The Larock isoquinoline synthesis is another prominent example, which involves the palladium-catalyzed cyclization/cross-coupling cascade reaction of N-tert-butyl-o-(1-alkynyl)benzaldimines with electrophiles to construct 3,4-disubstituted isoquinolines. acs.org An asymmetric variant of this reaction has been developed to access axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org Additionally, a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, provides a rapid route to isoquinolines in excellent yields. organic-chemistry.org

Below is a table summarizing various palladium-catalyzed cross-coupling reactions for the synthesis of isoquinoline derivatives.

| Catalyst/Ligand System | Starting Materials | Product Type | Key Features |

| Pd complexes with 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phosphaadamantanyl-based ligands | Aryl halides, ethyl cyanoacetate, malononitrile, ketones | Substituted isoquinolines (via Pictet-Spengler) | Suitable for library synthesis. acs.org |

| Pd(OAc)₂/Walphos SL-W002-1 | N-tert-butyl-o-(1-alkynyl)benzaldimines, aryl triflates | Axially chiral 3,4-disubstituted isoquinolines | First asymmetric Larock isoquinoline synthesis. acs.org |

| Palladium catalyst | Ketones, o-haloaryl aldehydes/ketones | Polysubstituted isoquinolines and N-oxides | Convergent, regioselective, and high yielding. nih.gov |

| Palladium and Copper catalysts | tert-butylimine of o-iodobenzaldehyde, terminal acetylenes | Substituted isoquinolines | Excellent yields and short reaction times. organic-chemistry.org |

| Palladium catalyst | N-methoxy benzamides, 2,3-allenoic acid esters | 3,4-substituted hydroisoquinolones | High regioselectivity via C-H activation/annulation. mdpi.com |

Application of Aryne Intermediates in Isoquinoline Derivatives Synthesis

Aryne intermediates offer a unique and powerful method for the synthesis of (benzo)isoquinoline derivatives. This approach provides an alternative to traditional cross-coupling reactions that often require specialized catalysts. urfu.ru The in situ generation of arynes from suitable precursors, followed by their trapping with appropriate nucleophiles, can lead to the rapid construction of the isoquinoline core. This method is of significant interest due to the biological, photophysical, and coordination properties of the resulting isoquinoline products. urfu.ru

Hypervalent Iodine-Mediated Oxidative Coupling Reactions in Isoquinoline Chemistry

Hypervalent iodine reagents have emerged as powerful oxidants in organic synthesis, enabling a variety of oxidative coupling reactions for the construction of heterocyclic systems, including isoquinolines. frontiersin.org These reagents are particularly useful in mediating intramolecular oxidative cyclizations. For instance, the reaction of ketoximes with alkenes in the presence of a hypervalent iodine reagent like phenyliodine bis(trifluoroacetate) (PIFA) can afford isoquinoline N-oxides. acs.orgnih.gov This method is operationally simple and provides access to a range of polysubstituted isoquinoline N-oxides and other N-heterocyclic products. acs.orgnih.gov

The choice of the hypervalent iodine reagent and solvent can significantly influence the reaction outcome. acs.orgnih.gov Mechanistic studies suggest that these reactions can proceed through an ionic pathway. acs.orgnih.govresearchgate.net Furthermore, hypervalent iodine reagents have been employed in the synthesis of isoquinolinones from 2-alkenylbenzamide derivatives, where the solvent can control the chemoselectivity of the reaction. beilstein-journals.org

The table below highlights examples of hypervalent iodine-mediated reactions in isoquinoline synthesis.

| Hypervalent Iodine Reagent | Substrate | Product | Key Features |

| Phenyliodine bis(trifluoroacetate) (PIFA) | o-vinylaryl ketoximes | Polysubstituted isoquinoline N-oxides | Intramolecular oxidative cyclization. acs.orgnih.gov |

| Phenyliodine(III) diacetate (PIDA) | Alkyne-tethered N-alkoxybenzamides | Isoquinolinones | Intramolecular oxidative annulation. beilstein-journals.org |

| PISA (phenyliodine(III) sulfate) | 2-alkenylbenzamide derivatives | 4-substituted isoquinolinones or 3-methyleneisoindolin-1-ones | Solvent-dependent chemoselectivity. beilstein-journals.org |

Stereoselective and Enantioselective Synthesis Approaches for Isoquinoline Derivatives

The development of stereoselective and enantioselective methods for the synthesis of isoquinoline derivatives is of paramount importance, given the prevalence of chiral isoquinoline alkaloids in natural products with significant biological activity. acs.org Traditional methods like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions have been adapted for asymmetric synthesis. acs.orgclockss.org

One common strategy involves the use of chiral auxiliaries attached to either the amine or the aldehyde component in the Pictet-Spengler reaction to induce stereoselectivity. clockss.org Another approach is the enantioselective reduction of a prochiral 3,4-dihydroisoquinoline (B110456) intermediate, often derived from a Bischler-Napieralski reaction, using chiral reducing agents or homogeneous catalytic hydrogenation with chiral ligands. clockss.org

More contemporary methods focus on the catalytic asymmetric synthesis of these compounds. This includes strategies that involve closing the nitrogen-containing ring of the isoquinoline core through various bond formations. acs.org Biocatalytic techniques, such as the use of norcoclaurine synthase, have also been employed for the stereoselective synthesis of tetrahydroisoquinoline alkaloids. acs.org Furthermore, proline-catalyzed asymmetric α-hydrazination has been utilized as a key step in the enantioselective synthesis of several C-1 substituted tetrahydroisoquinoline natural products. researchgate.net

Mechanistic Investigations of Reactions Involving 6 Chloro 7 Methoxyisoquinoline Derivatives

Elucidation of Reaction Pathways and Identification of Intermediates

The construction of the 6-chloro-7-methoxyisoquinoline skeleton is predominantly achieved through classic cyclization strategies, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions. Mechanistic studies have focused on identifying the key intermediates and understanding the sequence of bond-forming and bond-breaking events.

Bischler-Napieralski Reaction Pathway:

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. wikipedia.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.org

For the synthesis of a this compound derivative, the starting material would be an appropriately substituted N-[2-(3-chloro-4-methoxyphenyl)ethyl]amide. The reaction is believed to proceed through one of two primary mechanistic pathways, largely dependent on the reaction conditions. wikipedia.org

Mechanism I (Imine-ester intermediate): In this pathway, the amide oxygen coordinates to the Lewis acidic dehydrating agent (e.g., POCl₃), forming a highly reactive intermediate. The electron-rich aromatic ring then attacks the electrophilic carbon of the activated amide. Subsequent elimination of the phosphoryl group and a proton leads to the formation of the 3,4-dihydroisoquinoline (B110456) ring.

Mechanism II (Nitrilium ion intermediate): Alternatively, the activated amide can first eliminate the carbonyl oxygen to form a highly electrophilic nitrilium ion intermediate. wikipedia.org This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the aromatic ring attacks the nitrilium carbon, followed by proton loss to yield the cyclized product. The formation of styrene (B11656) byproducts via a retro-Ritter reaction provides evidence for the existence of nitrilium salt intermediates. organic-chemistry.org

The key intermediates in the Bischler-Napieralski synthesis of 6-chloro-7-methoxy-3,4-dihydroisoquinoline are summarized in the table below.

| Intermediate | Description |

| N-Acyl-β-(3-chloro-4-methoxyphenyl)ethylamine | The starting amide for the cyclization reaction. |

| O-Phosphorylated Amide Intermediate/Imidoyl Phosphate | Formed by the reaction of the amide carbonyl oxygen with the dehydrating agent (e.g., POCl₃). This activation enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org |

| Nitrilium Ion | A highly electrophilic species formed by the loss of the activated oxygen group prior to cyclization. wikipedia.org |

| σ-Complex (Wheland Intermediate) | A resonance-stabilized carbocation formed during the electrophilic attack of the nitrilium ion or activated amide on the aromatic ring. |

| 3,4-Dihydroisoquinoline Derivative | The initial cyclized product, which can be subsequently dehydrogenated to the fully aromatic isoquinoline (B145761). |

Pomeranz-Fritsch Reaction Pathway:

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org The reaction is typically catalyzed by a strong acid, such as sulfuric acid. wikipedia.org

The synthesis of this compound via this method would start with 3-chloro-4-methoxybenzaldehyde. The proposed mechanism involves the following key steps:

Formation of a Benzalaminoacetal: The reaction initiates with the condensation of the benzaldehyde with the 2,2-dialkoxyethylamine to form a Schiff base, specifically a benzalaminoacetal. chemistry-reaction.com

Cyclization: Under strong acidic conditions, one of the alkoxy groups is protonated and eliminated as an alcohol, generating a carbocation. This is followed by an intramolecular electrophilic attack of the aromatic ring onto the iminium-like carbon.

Aromatization: The resulting intermediate undergoes the elimination of the second alkoxy group and a proton to achieve the stable aromatic isoquinoline ring system.

Recent studies using gas-phase collisional activation have revealed a complex network of reaction routes, confirming that proton hopping between different basic sites on the precursors and intermediates is a key feature of the mechanism. acs.org

| Intermediate | Description |

| 3-Chloro-4-methoxybenzaldehyde | The starting aromatic aldehyde. |

| 2,2-Dialkoxyethylamine | The amine component providing the atoms for the pyridine (B92270) part of the isoquinoline ring. |

| Benzalaminoacetal | The initial condensation product (a Schiff base) formed between the aldehyde and the amine. chemistry-reaction.com |

| Iminium Ion/Carbocation | Electrophilic species generated by the acid-catalyzed elimination of an alcohol from the benzalaminoacetal, which precedes the cyclization step. |

| Dihydroisoquinoline Acetal | The intermediate formed after the cyclization step, prior to the final aromatization. |

Kinetic and Thermodynamic Studies of Isoquinoline-Forming and Modifying Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles from studies on related isoquinoline syntheses can be applied to understand the factors governing these reactions.

Thermodynamic Considerations:

The formation of the aromatic isoquinoline ring is a thermodynamically favorable process, driven by the stability of the bicyclic aromatic system. Thermodynamic properties for the parent isoquinoline molecule have been determined through calorimetric measurements, providing data on its enthalpy and Gibbs energy of formation. osti.gov

| Thermodynamic Parameter | Value for Isoquinoline (Ideal Gas) |

| Standard Enthalpy of Formation | Data available from detailed reports osti.gov |

| Standard Gibbs Energy of Formation | Data available from detailed reports osti.gov |

| Standard Entropy | Data available from detailed reports osti.gov |

Kinetic Factors:

The rates of isoquinoline-forming reactions like the Bischler-Napieralski and Pomeranz-Fritsch cyclizations are highly dependent on several factors:

Electronic Effects of Substituents: The cyclization step in both reactions is an electrophilic aromatic substitution. Therefore, electron-donating groups on the benzene (B151609) ring will activate the ring towards electrophilic attack, increasing the reaction rate. The methoxy (B1213986) group at the 7-position (para to the cyclization site) is strongly activating and will facilitate the reaction. The chloro group at the 6-position is deactivating but will direct the cyclization to the desired position.

Nature of the Dehydrating Agent/Catalyst: In the Bischler-Napieralski reaction, the choice of dehydrating agent (e.g., POCl₃, P₂O₅) significantly impacts the reaction rate. More powerful agents can lead to faster reactions but may also promote side reactions. organic-chemistry.org Similarly, the strength of the acid catalyst in the Pomeranz-Fritsch reaction is crucial for the rate of cyclization.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. The Bischler-Napieralski reaction often requires elevated temperatures (refluxing in solvents like toluene (B28343) or xylene) to proceed at a reasonable rate. organic-chemistry.org

Analysis of Solvent Effects and Reaction Selectivity in Isoquinoline Synthesis

The choice of solvent can have a profound impact on the course of isoquinoline synthesis, affecting reaction rates, yields, and, crucially, selectivity.

Solvent Effects on Reaction Rate:

The intermediates in both the Bischler-Napieralski and Pomeranz-Fritsch reactions are often charged species (e.g., nitrilium ions, carbocations). Polar solvents can stabilize these charged intermediates, potentially increasing the reaction rate. However, the solvent can also coordinate with the Lewis acid catalyst, modulating its activity. For instance, in some syntheses of isoquinolinones, switching from acetonitrile (B52724) to a more polar, hydrogen-bond-donating solvent like hexafluoro-2-propanol (HFIP) dramatically changes the reaction's chemoselectivity. nih.govresearchgate.net

Control of Regioselectivity:

In the synthesis of substituted isoquinolines, regioselectivity is a key challenge. For this compound, the cyclization must occur at the C-6 position of the 3-chloro-4-methoxyphenylethylamine precursor. The directing effects of the substituents on the aromatic ring are the primary determinants of regioselectivity.

The methoxy group is a strong ortho-, para-director.

The chloro group is also an ortho-, para-director, though deactivating.

In the precursor, the desired cyclization is ortho to the methoxy group and meta to the chloro group. The strong activating and directing effect of the methoxy group typically ensures high regioselectivity for the desired product. Studies on related systems have shown that carrying out the reaction in protic solvents can sometimes improve the regioselectivity, favoring cyclization at the less sterically hindered ortho position. researchgate.net

| Solvent Property | Influence on Isoquinoline Synthesis |

| Polarity | Can stabilize charged intermediates, potentially increasing reaction rates. Highly polar solvents may alter the course of the reaction. |

| Protic vs. Aprotic | Protic solvents can participate in hydrogen bonding, which may influence the stability of intermediates and transition states, sometimes enhancing regioselectivity. researchgate.net |

| Coordinating Ability | Solvents that can coordinate with the Lewis acid catalyst (e.g., ethers, nitriles) can modulate its reactivity and affect the reaction rate. |

| Boiling Point | For reactions requiring high temperatures, high-boiling solvents like toluene or xylene are commonly used to achieve the necessary thermal energy for cyclization. organic-chemistry.org |

Transition State Analysis and Energy Profile Mapping

Transition State of the Cyclization Step:

The rate-determining step in both the Bischler-Napieralski and Pomeranz-Fritsch reactions is typically the intramolecular electrophilic aromatic substitution (the cyclization). The transition state for this step involves the formation of a σ-complex (or Wheland intermediate). This transition state is characterized by:

Partial bond formation between a carbon atom of the aromatic ring and the electrophilic carbon of the side chain.

Disruption of the aromaticity of the benzene ring.

A delocalized positive charge over the aromatic ring.

The energy of this transition state, and thus the activation energy of the reaction, is lowered by electron-donating substituents on the ring that can stabilize the positive charge. The 7-methoxy group in the precursor to this compound plays this crucial role, stabilizing the transition state and facilitating the cyclization.

Qualitative Energy Profile:

A qualitative reaction coordinate diagram for a typical isoquinoline synthesis (e.g., Bischler-Napieralski) would show the relative energies of the key species.

Reactants: The starting β-arylethylamide and the dehydrating agent.

Intermediate 1: The activated amide intermediate (e.g., O-phosphorylated amide or nitrilium ion). This is a high-energy, reactive species.

Transition State 1 (TS1): The transition state for the cyclization, corresponding to the formation of the σ-complex. This is typically the highest energy point on the reaction pathway (the rate-determining step).

Intermediate 2: The σ-complex itself, a resonance-stabilized but still high-energy intermediate.

Transition State 2 (TS2): The transition state for the rearomatization step (proton loss). This usually has a much lower energy barrier than TS1.

Products: The final 3,4-dihydroisoquinoline product, which is thermodynamically much more stable than the reactants.

Computational chemistry approaches, such as Density Functional Theory (DFT), are powerful tools for modeling these energy profiles and elucidating reaction mechanisms in detail. e3s-conferences.org Such calculations can provide quantitative data on activation energies and reaction thermodynamics, aiding in the rational design of synthetic routes. acs.org

Derivatization and Structural Modifications of the 6 Chloro 7 Methoxyisoquinoline Scaffold

Synthesis of Functionalized Isoquinoline-1,3-dione Derivatives

The synthesis of functionalized isoquinoline-1,3-dione derivatives from the 6-chloro-7-methoxyisoquinoline scaffold can be achieved through a multi-step process. A plausible synthetic route involves the initial oxidation of this compound to introduce carbonyl functionalities. One established method for synthesizing similar quinolinedione structures involves oxidation using reagents like selenium dioxide. mdpi.com

Following the formation of a quinone-like intermediate, further reactions can be employed to construct the dione (B5365651) ring system. For instance, reaction with an appropriate C2 synthon under cyclization conditions can yield the desired isoquinoline-1,3-dione core. Subsequent functionalization is often achieved through N-alkylation or N-arylation reactions at the nitrogen atom of the dione ring, introducing a variety of substituents to modulate the compound's properties.

Preparation of Heterocyclic Fusions Involving the Isoquinoline (B145761) Core

The this compound core serves as a foundational structure for the preparation of more complex, fused heterocyclic systems. The strategic introduction of reactive functional groups onto the isoquinoline ring is a key preliminary step. For example, the synthesis of novel tetracyclic ring systems such as isoxazolo[3',4':4,5]pyrrolo[2,3-c]quinolines has been reported starting from amino-substituted quinolines. researchgate.net

A similar strategy can be envisioned for the this compound scaffold. This would involve the introduction of an amino group, followed by diazotization and subsequent reaction with sodium azide (B81097) to form an azido (B1232118) intermediate. researchgate.net Thermolysis of this azido compound can then induce intramolecular cyclization, leading to the formation of a fused isoxazole (B147169) ring onto the isoquinoline framework. The specific regiochemistry of the fusion would depend on the initial position of the amino group on the isoquinoline ring.

Development of Isoquinoline Carboxamide and Carbonitrile Analogues

The development of isoquinoline carboxamide and carbonitrile analogues from this compound introduces important functional groups for further chemical exploration and biological evaluation.

Isoquinoline Carboxamides: The synthesis of carboxamide derivatives can be achieved through the hydrolysis of a nitrile group or the amidation of a carboxylic acid or ester. For instance, a common route involves the conversion of a methyl carboxylate derivative to the corresponding carboxamide. The synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) has been demonstrated by reacting methyl 4-chloro-7-methoxyquinoline-6-carboxylate with ammonia. chemicalbook.comchemicalbook.com A similar approach can be applied to a suitably substituted this compound precursor.

| Starting Material | Reagent | Product | Yield (%) |

| Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Ammonia | 4-chloro-7-methoxyquinoline-6-carboxamide | Not specified |

| 4-hydroxy-7-methoxyquinoline-6-carboxamide | Chlorinating agent | 4-chloro-7-methoxyquinoline-6-carboxamide | Not specified google.com |

Isoquinoline Carbonitriles: The introduction of a carbonitrile (cyano) group can be accomplished through various synthetic methods. One common approach is the displacement of a halogen substituent with a cyanide salt, such as copper(I) cyanide, in a nucleophilic aromatic substitution reaction. Alternatively, the conversion can proceed from an amide or an aldehyde. The synthesis of 7-substituted-3-quinolinecarbonitriles has been described, providing a template for analogous reactions on the isoquinoline scaffold. google.com

| Precursor Functional Group | Reagent | Reaction Type |

| Halogen (e.g., Bromo, Iodo) | Copper(I) cyanide | Nucleophilic Aromatic Substitution |

| Amide | Dehydrating agent (e.g., POCl₃) | Dehydration |

| Aldehyde | Hydroxylamine, followed by dehydration | Condensation/Dehydration |

Generation of Saturated and Partially Saturated Isoquinoline Derivatives

The generation of saturated and partially saturated derivatives, such as tetrahydroisoquinolines and dihydroisoquinolines, from the this compound scaffold significantly expands its structural diversity. These reduced ring systems alter the planarity and conformational flexibility of the molecule.

Tetrahydroisoquinolines: The complete reduction of the isoquinoline ring system leads to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. A powerful method for constructing such systems is the Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comnih.gov This reaction involves the acid-catalyzed cyclization of a benzylaminoacetal to form the tetrahydroisoquinoline core. For the synthesis of derivatives of this compound, a suitably substituted benzylamine (B48309) precursor would be required. Catalytic hydrogenation using catalysts like platinum oxide or palladium on carbon is another effective method for the reduction of the isoquinoline ring.

Dihydroisoquinolines: Partial reduction of the isoquinoline ring can yield dihydroisoquinoline isomers. The specific isomer obtained depends on the reaction conditions and the reducing agent employed. For instance, selective reduction of one of the double bonds in the heterocyclic ring can be achieved using specific catalysts or hydride-donating reagents under controlled conditions. The synthesis of 6,7-dichloro-3,4-dihydroisoquinoline derivatives has been reported, indicating the feasibility of such transformations. nih.gov

| Desired Product | Synthetic Method | Key Features |

| Tetrahydroisoquinoline | Pomeranz–Fritsch–Bobbitt cyclization | Acid-catalyzed cyclization of a benzylaminoacetal. mdpi.comnih.gov |

| Tetrahydroisoquinoline | Catalytic Hydrogenation | Use of catalysts like PtO₂ or Pd/C under hydrogen pressure. |

| Dihydroisoquinoline | Selective Reduction | Controlled reduction using specific reagents to yield partially saturated rings. nih.gov |

Advanced Spectroscopic and Structural Characterization of 6 Chloro 7 Methoxyisoquinoline Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H and ¹³C NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 6-Chloro-7-methoxyisoquinoline. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise position of each substituent on the isoquinoline (B145761) core can be unequivocally assigned.

Detailed Research Findings:

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons on the isoquinoline ring system typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The three protons on the benzene (B151609) portion of the core (at positions 5 and 8) and the two protons on the pyridine (B92270) portion (at positions 1, 3, and 4) will each produce a unique signal. The singlet for the methoxy (-OCH₃) protons would be expected to resonate in the upfield region, typically around δ 3.9-4.0 ppm. The specific chemical shifts and splitting patterns (e.g., singlets, doublets) are dictated by the electronic environment and proximity to the chlorine and methoxy substituents.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, ten distinct signals are anticipated: nine for the bicyclic aromatic core and one for the methoxy carbon. The carbon attached to the chlorine atom (C-6) and the carbon attached to the methoxy group (C-7) will exhibit characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents. Carbons bearing a halogen are typically shifted downfield. The methoxy carbon signal is expected to appear around δ 55-60 ppm. rsc.org Quantum mechanics-based ¹³C NMR calculations can be used alongside experimental data to conclusively differentiate between potential isomers by comparing calculated chemical shifts with observed values. wuxiapptec.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic Protons (H-1, H-3, H-4, H-5, H-8) | 7.0 - 9.0 | Specific shifts and coupling patterns depend on exact electronic environment. |

| Methoxy Protons (-OCH₃) | ~3.9 - 4.0 | Expected to be a sharp singlet, integrating to 3 protons. | |

| ¹³C | Aromatic Carbons (C1, C3, C4, C4a, C5, C8, C8a) | 100 - 155 | Chemical shifts are highly sensitive to substituent effects. |

| Substituted Carbons (C-6, C-7) | 120 - 160 | C-Cl and C-O carbons will have distinct downfield shifts. | |

| Methoxy Carbon (-OCH₃) | ~55 - 60 | Characteristic shift for a methoxy group attached to an aromatic ring. rsc.org |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for distinguishing between compounds with the same nominal mass.

Detailed Research Findings:

Molecular Formula Confirmation : The molecular formula of this compound is C₁₀H₈ClNO. High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would confirm this composition by detecting the protonated molecule [M+H]⁺. The calculated exact mass for [C₁₀H₉ClNO]⁺ allows for unambiguous formula confirmation. A key feature in the mass spectrum is the isotopic pattern for chlorine: the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio results in two prominent peaks separated by two mass units (M and M+2), providing a clear signature for a chlorine-containing compound.

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation patterns of the molecular ion. This provides valuable structural information. Common fragmentation pathways for such compounds may include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The cleavage of the C-Cl bond is also a possible fragmentation route. Analyzing these fragments helps to piece together the molecular structure and confirm the nature and position of the substituents.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z (Monoisotopic) | Expected Isotopic Pattern |

|---|---|---|---|

| [M]⁺ | C₁₀H₈³⁵ClNO | 193.0294 | Characteristic ~3:1 ratio for [M]⁺ and [M+2]⁺ peaks, confirming the presence of one chlorine atom. |

| [M+2]⁺ | C₁₀H₈³⁷ClNO | 195.0265 | |

| [M+H]⁺ | C₁₀H₉³⁵ClNO | 194.0371 | Characteristic ~3:1 ratio for [M+H]⁺ and [M+H+2]⁺ peaks. rsc.org |

| [M+H+2]⁺ | C₁₀H₉³⁷ClNO | 196.0341 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Detailed Research Findings:

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display a series of absorption bands confirming its key structural features. Expected bands include C-H stretching vibrations for the aromatic ring protons (typically 3100-3000 cm⁻¹) and for the methoxy group. libretexts.org The presence of the isoquinoline core is confirmed by C=C and C=N stretching vibrations within the aromatic system, which appear in the 1650-1400 cm⁻¹ region. libretexts.org The strong C-O stretching of the aryl-alkyl ether (methoxy group) would be visible in the 1260-1050 cm⁻¹ range. libretexts.org Finally, a band corresponding to the C-Cl stretch is expected in the fingerprint region, often around 750 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which can be useful for confirming the heterocyclic core.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | IR |

| Aromatic C=C / C=N | In-ring Stretch | 1650 - 1400 | IR, Raman |

| Aryl Ether C-O | Stretch | 1260 - 1050 | IR |

| C-Cl | Stretch | ~750 | IR |

X-ray Crystallography for Solid-State Structural Elucidation and Conformation Analysis

X-ray crystallography provides the most definitive structural evidence by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, confirming not only the connectivity but also providing accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Detailed Research Findings:

Solid-State Structure : For this compound, a successful single-crystal X-ray diffraction analysis would unambiguously confirm the substitution pattern on the isoquinoline ring, resolving any ambiguity that might remain after spectroscopic analysis. It would provide the ultimate proof of the regiochemistry of the chloro and methoxy groups.

Conformational Analysis : The isoquinoline ring system is inherently planar. X-ray analysis would reveal minor deviations from planarity and the orientation of the methoxy group relative to the ring. Furthermore, this technique elucidates the packing of molecules in the crystal lattice, revealing intermolecular forces such as π-π stacking, which are common in planar aromatic systems and influence the material's physical properties. While specific crystal structure data for this compound is not widely published, analysis of related isoquinoline derivatives shows that such techniques are crucial for confirming molecular geometry and understanding solid-state behavior. researchgate.net

Computational and Theoretical Studies of 6 Chloro 7 Methoxyisoquinoline and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of isoquinoline (B145761) derivatives. researchgate.netbohrium.com These methods model the distribution of electrons within the molecule, which governs its chemical behavior.

Studies on analogous compounds, such as 6-chloroquinoline (B1265530), utilize DFT with basis sets like B3LYP/6-311++G(d,p) to optimize the molecular geometry and calculate various electronic properties. bohrium.comdergipark.org.tr Key areas of investigation include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (E_gap) indicates the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For similar chloro-substituted heterocyclic compounds, these calculations help identify the regions most susceptible to nucleophilic and electrophilic attack. researchgate.netajchem-a.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. These maps reveal electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), providing a guide to intermolecular interactions. researchgate.netrjptonline.org

Atomic Charges: The distribution of partial charges on each atom is calculated to understand the molecule's polarity and reactive sites. Methods like Natural Bond Orbital (NBO) analysis are used to study intramolecular charge transfer and interactions. researchgate.netchemrxiv.org

Reactivity Descriptors: Based on FMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and softness are calculated to quantify the molecule's reactivity. ajchem-a.com

These calculations have shown that substitutions on the quinoline (B57606) or isoquinoline ring, such as the chlorine atom in 6-chloroquinoline, significantly alter the electronic properties and reactive nature of the parent moiety. researchgate.netdergipark.org.tr

Table 1: Representative Quantum Chemical Parameters Calculated for Chloro-Substituted Heterocycles

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| E_gap (LUMO-HOMO) | Energy gap, indicator of chemical reactivity | 4.0 to 5.5 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |

| Electronegativity (χ) | Tendency to attract electrons | 4.0 to 5.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 eV |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov For isoquinoline analogues, docking studies have been employed to predict their binding affinity and interaction modes with various biological targets. nih.goveurekaselect.com

The process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein (receptor) and the ligand (e.g., an isoquinoline derivative) are prepared. This includes adding hydrogen atoms and assigning partial charges. nih.gov

Grid Generation: A grid box is defined around the active site of the receptor where the ligand is expected to bind.

Docking Simulation: A scoring algorithm calculates the binding energy for numerous possible conformations of the ligand within the active site. The conformation with the lowest binding score is typically considered the most favorable. orientjchem.org

Studies on isoquinoline and quinoline derivatives have identified key binding interactions with enzymes pivotal in diseases. For example, docking simulations of synthetic isoquinolines against the SARS-CoV-2 main protease (M-pro) have shown interactions with crucial catalytic residues. nih.goveurekaselect.com Similarly, docking of substituted quinolines with Malate Synthase from Mycobacterium Tuberculosis has been investigated to explore their potential as antibacterial agents. researchgate.net These simulations reveal the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex.

Table 2: Example of Molecular Docking Results for Isoquinoline Analogues Against a Kinase Target

| Ligand | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Analogue 1 | -9.8 | LYS78, GLU95 | Hydrogen Bond |

| VAL65, LEU148 | Hydrophobic | ||

| Analogue 2 | -9.5 | ASP159 | Hydrogen Bond |

| ILE63, ALA85 | Hydrophobic | ||

| Analogue 3 | -9.1 | GLU95, ASN146 | Hydrogen Bond |

| PHE97 | π-π Stacking |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of ligand-receptor complexes and explore the conformational landscape of flexible molecules. nih.goveurekaselect.com

For isoquinoline derivatives, MD simulations are performed to:

Assess Binding Stability: After a docking simulation, an MD simulation of the ligand-protein complex can verify its stability over a period of nanoseconds. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD suggests a stable binding mode. nih.gov

Conformational Analysis: MD simulations can explore the different shapes (conformations) a molecule can adopt. semanticscholar.org This is particularly important for understanding how a flexible ligand might adapt its shape to fit into a binding site. Studies on complex alkaloids containing quinoline rings have used MD to investigate their full conformational space. semanticscholar.org

Characterize Binding Dynamics: MD can reveal the detailed atomic-level interactions that change over time, providing insights into the dynamics of ligand binding and unbinding events.

These simulations offer a more realistic representation of the physiological environment, often including explicit water molecules and ions, thereby providing a deeper understanding of the binding thermodynamics and kinetics that govern molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For isoquinoline and quinoline series, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. japsonline.comnih.govmdpi.com

The development of a QSAR model typically involves:

Data Set Collection: A series of isoquinoline analogues with experimentally measured biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that represent its physicochemical properties, such as steric, electronic, and hydrophobic characteristics. bg.ac.rs

Model Building: Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are used to build a regression model that correlates the descriptors with the observed biological activity. nih.govbg.ac.rs

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov

QSAR studies on isoquinoline derivatives have successfully identified key structural features that influence their activity as enzyme inhibitors or antibacterial agents. japsonline.comnih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that highlight regions where modifying steric or electrostatic properties would likely enhance or diminish activity. nih.govresearchgate.net

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, primarily DFT, can accurately predict various spectroscopic properties of molecules. rjptonline.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For compounds like 6-Chloro-7-methoxyisoquinoline, these calculations can provide a theoretical benchmark.

Vibrational Spectra (FT-IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net The calculated spectrum is often scaled to correct for systematic errors and then compared with experimental FT-IR and Raman spectra. This comparison aids in the assignment of vibrational modes to specific molecular motions, such as C-Cl or C-O stretching. dergipark.org.tr Studies on 6-chloroquinoline have shown a good correlation between theoretical and experimental vibrational results. bohrium.comdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted shifts are compared with experimental data to help assign signals and confirm the structure of the synthesized compound. dergipark.org.tr

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. researchgate.netrjptonline.org This allows for the interpretation of experimental spectra by assigning absorption bands to specific electronic excitations, often related to π→π* transitions within the aromatic system.

This synergy between computational prediction and experimental measurement provides a powerful approach for the comprehensive characterization of novel isoquinoline derivatives. bohrium.comdergipark.org.tr

Structure Activity Relationship Sar Studies of 6 Chloro 7 Methoxyisoquinoline Derivatives

Systemic Variation of Substituents and Their Impact on Biological Potency and Selectivity

The systematic modification of substituents on the isoquinoline (B145761) scaffold is a cornerstone of medicinal chemistry, aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. While direct SAR studies on 6-Chloro-7-methoxyisoquinoline are not extensively available, research on analogous 6,7-disubstituted quinolines and other substituted isoquinolines provides valuable insights into how variations at these positions can influence biological potency and selectivity, particularly in the context of kinase inhibition.

Research into 4,6- and 5,7-disubstituted isoquinoline derivatives as protein kinase C ζ (PKCζ) inhibitors has demonstrated that the nature and position of substituents are critical for activity. A fragment-merging strategy, where individual substituted isoquinoline fragments are combined, has been used to rapidly identify potent inhibitors. This approach underscores the modular nature of substituent effects on the isoquinoline core.

In a series of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles designed as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, the substituents at the 6 and 7 positions played a crucial role in modulating activity. Specifically, the introduction of Michael acceptors at the 6-position, such as butynamide, crotonamide, and methacrylamide, bearing water-solubilizing groups, led to enhanced biological properties. The 7-methoxy group is a common feature in many biologically active quinolines and isoquinolines, often contributing to favorable interactions within the target's binding site.

The following interactive table summarizes the structure-activity relationships for a series of 6,7-disubstituted quinoline (B57606) derivatives as EGFR inhibitors, which can serve as a model for potential modifications of a this compound scaffold.

Table 1: SAR of 6,7-Disubstituted Quinoline Derivatives as EGFR Inhibitors

| Compound | R6-Substituent | R7-Substituent | EGFR IC50 (nM) |

| 1 | -NHCO(CH=CH2) | -OCH3 | 5.2 |

| 2 | -NHCO(C≡CH) | -OCH3 | 3.8 |

| 3 | -NH2 | -OCH3 | >1000 |

| 4 | -NHCOCH3 | -OCH3 | 150 |

| 5 | -Cl | -OCH2CH2N(CH3)2 | 25.6 |

Data is hypothetical and for illustrative purposes based on general SAR principles for kinase inhibitors.

The data suggests that an acrylamide (B121943) or propiolamide (B17871) moiety at the 6-position, capable of forming a covalent bond with a cysteine residue in the ATP-binding site of EGFR, is crucial for high potency. The 7-methoxy group is generally well-tolerated and may contribute to hydrogen bonding or favorable hydrophobic interactions. The presence of a chlorine atom at the 6-position, as in this compound, would likely influence the electronic properties of the ring system and could impact interactions with the biological target.

Stereochemical Effects on Biological Target Engagement and Modulation

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral entities. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity, efficacy, and selectivity. For isoquinoline derivatives, the introduction of chiral centers can lead to stereoisomers with markedly different pharmacological profiles.

A study on novel chiral pyrazolo-isoquinoline derivatives as anti-inflammatory agents highlights the importance of stereochemistry. bioworld.com These compounds were synthesized using an organocatalyzed dipolar cycloaddition, resulting in specific stereoisomers that showed potent inhibition of nitric oxide production. Molecular docking studies of these chiral molecules revealed specific binding modes within the active site of inducible nitric oxide synthase (iNOS), where only one enantiomer could form the key interactions necessary for inhibition. bioworld.com This underscores that the precise spatial orientation of substituents is critical for effective target engagement.

The differential activity of stereoisomers is often attributed to one enantiomer having a more complementary fit to the binding site of the target protein. This can result in:

Enhanced Binding Affinity: One stereoisomer may form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, leading to a lower dissociation constant (Kd) or inhibitory concentration (IC50).

Improved Selectivity: A specific stereoisomer might fit well into the binding site of the intended target but poorly into the binding sites of off-target proteins, leading to a better selectivity profile and potentially fewer side effects.

Altered Agonist/Antagonist Activity: In the context of receptors, different stereoisomers can sometimes elicit opposite effects, with one acting as an agonist and the other as an antagonist.

For a hypothetical this compound derivative with a chiral substituent, it would be expected that the different stereoisomers would exhibit varying degrees of biological activity.

Pharmacophore Modeling and Ligand Efficiency Analysis for Isoquinoline Scaffolds

Pharmacophore Modeling

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. wjgnet.comnih.gov These models are valuable tools in drug discovery for virtual screening of compound libraries to identify new potential hits and for guiding the optimization of lead compounds.

For isoquinoline-based inhibitors, particularly those targeting protein kinases, a typical pharmacophore model would include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atom of the isoquinoline ring is a key hydrogen bond acceptor, often interacting with a backbone NH group in the hinge region of the kinase ATP-binding site. The methoxy (B1213986) group at the 7-position could also act as an HBA.

Hydrogen Bond Donors (HBD): Depending on the substituents, HBDs can be introduced to form specific interactions with the target.

Aromatic Rings (AR): The isoquinoline ring system itself provides a hydrophobic and aromatic feature that can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.

Hydrophobic Features (HY): Alkyl or aryl substituents can provide additional hydrophobic interactions. The chloro group at the 6-position can contribute to hydrophobic and halogen bonding interactions.

A pharmacophore model for a hypothetical kinase inhibitor based on the this compound scaffold might consist of a hydrogen bond acceptor (the isoquinoline nitrogen), a hydrophobic/aromatic feature (the isoquinoline ring), and specific features corresponding to other key substituents that interact with the target.

Ligand Efficiency Analysis

Ligand efficiency (LE) is a metric used to assess the binding potency of a compound in relation to its size (typically the number of non-hydrogen atoms, NHA). It is a valuable tool for prioritizing fragment hits and for guiding lead optimization by focusing on compounds that achieve high affinity with a lower molecular weight.

The formula for Ligand Efficiency is: LE = - (ΔG) / NHA = (RT * lnIC50) / NHA

where ΔG is the Gibbs free energy of binding, R is the gas constant, T is the temperature in Kelvin, IC50 is the half-maximal inhibitory concentration, and NHA is the number of non-hydrogen atoms.

Another related metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (logP or logD): LLE = pIC50 - logP

For the this compound scaffold, these metrics would be crucial in guiding the selection of substituents. The goal is to increase potency (lower IC50) without disproportionately increasing the size or lipophilicity of the molecule.

Table 2: Hypothetical Ligand Efficiency Analysis of this compound Derivatives

| Derivative | R-Substituent | IC50 (nM) | pIC50 | NHA | LE | logP | LLE |

| A | -H | 500 | 6.3 | 13 | 0.48 | 3.0 | 3.3 |

| B | -CH3 | 250 | 6.6 | 14 | 0.47 | 3.4 | 3.2 |

| C | -OH | 100 | 7.0 | 14 | 0.50 | 2.8 | 4.2 |

| D | -NH2 | 50 | 7.3 | 14 | 0.52 | 2.6 | 4.7 |

This data is hypothetical and for illustrative purposes.

In this hypothetical example, the addition of a hydroxyl or amino group (Derivatives C and D) leads to an increase in potency and an improvement in both LE and LLE, suggesting that these are efficient modifications. The addition of a methyl group (Derivative B) slightly decreases LE and LLE, indicating a less efficient use of the added atoms to achieve higher potency. Such analyses are critical for developing drug candidates with favorable physicochemical and pharmacokinetic properties.

Advanced Research Techniques and Applications in Isoquinoline Chemistry

Application of Fragment-Based Drug Design (FBDD) Strategies for Lead Discovery

Fragment-Based Drug Design (FBDD) has become a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying lead compounds. openaccessjournals.com This strategy begins by screening libraries of small, low-molecular-weight compounds, or "fragments," which typically bind with low affinity to a biological target. wikipedia.org The isoquinoline (B145761) core is an ideal template for creating such fragment libraries due to its synthetic tractability and its presence in many known bioactive molecules. researchoutreach.org

In a typical FBDD campaign involving an isoquinoline scaffold, a library would be constructed containing derivatives with single substitutions at various positions (e.g., 1-, 3-, 4-, 5-, 6-, 7-, or 8-positions). researchoutreach.org A compound like 6-Chloro-7-methoxyisoquinoline would represent a disubstituted fragment, providing a specific starting point with defined electronic and steric properties conferred by the chloro and methoxy (B1213986) groups.

Research has demonstrated the success of this approach with isoquinoline-related structures. For instance, fragment-based NMR screening led to the identification of 6-substituted isoquinolin-1-amine derivatives as inhibitors of Rho-associated protein kinase (ROCK-I). nih.gov An initial fragment hit was elaborated through a process of "fragment growing," where chemical modifications are systematically added to the core structure to improve binding affinity and potency. nih.gov

Another powerful FBDD technique is "fragment merging." In one study, researchers screened a library of 5,000 monosubstituted isoquinoline derivatives to identify initial hits. researchoutreach.org By identifying two fragments that bound to different positions (e.g., a 5-substituted and a 7-substituted isoquinoline), they were able to merge these features onto a single isoquinoline ring. This strategy resulted in a 5,7-disubstituted isoquinoline with potent kinase inhibitory activity at sub-nanomolar concentrations, which showed efficacy in an animal model of rheumatoid arthritis. researchoutreach.org This "merging by design" approach is particularly valuable when high-resolution X-ray crystal structures of the target protein are unavailable. researchoutreach.org

The progression from a simple fragment to a potent lead compound is a key challenge in FBDD. mdpi.com The process involves optimizing the initial hit to enhance its interaction with the target protein, often guided by biophysical techniques and computational modeling. nih.gov

Table 1: Example of FBDD Progression for an Isoquinolone-Based PDK1 Inhibitor

| Compound Stage | Structure Description | IC50 (μM) | Ligand Efficiency (LE) | Key Development Step |

|---|---|---|---|---|

| Fragment Hit | Initial Isoquinolone Scaffold | 870 | 0.39 | Identified via NMR fragment screening. nih.gov |

| Grown Fragment | Isoquinolone with additions via parallel synthesis | 41.4 | 0.33 | Fragment growing approach to explore vectors. nih.gov |

| Optimized Lead | Further optimized isoquinolone derivative | 1.8 | 0.42 | Subsequent lead optimization efforts. nih.gov |

Utilization of Isoquinoline Derivatives as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used as tools to study and manipulate biological systems, such as proteins or cellular pathways. youtube.com High-quality probes are essential for understanding complex biology and for validating new drug targets. Isoquinoline derivatives are well-suited for development as chemical probes due to their diverse biological activities and the ability to modify their structure to tune properties like fluorescence, affinity, and selectivity. nih.govnih.gov

The this compound structure possesses features that could be valuable in a chemical probe. The isoquinoline core provides a rigid scaffold that can be systematically functionalized, while the specific substituents can influence interactions with biological targets. The utility of such compounds as probes stems from their ability to engage targets within a complex cellular environment, allowing for the interrogation of biological function. youtube.com

For example, certain isoquinoline derivatives have been synthesized and found to possess intrinsic fluorescent properties, a highly desirable characteristic for a chemical probe. nih.gov The emission and absorption spectra of these compounds can be dependent on their specific chemical structure, including the nature and position of substituents. nih.gov This allows for the rational design of probes for various imaging and assay applications. Furthermore, the diverse bioactivities of isoquinolines—ranging from antitumor to antimicrobial to neuroprotective effects—highlight the scaffold's ability to interact with a wide array of biological targets. nih.govresearchgate.netmdpi.com This versatility makes them an attractive starting point for developing selective probes to investigate specific proteins or pathways.

Table 2: Biological Systems Interrogated by Isoquinoline-Based Scaffolds

| Isoquinoline Scaffold Type | Biological Target/System | Application/Activity | Reference |

|---|---|---|---|

| Aryl-isoquinolines | Bcl-xL Protein (Glioblastoma Cells) | Induction of apoptosis | researchgate.net |

| Protoberberines | Bacterial Cell Wall | Antimicrobial activity | mdpi.com |

| General Isoquinoline Alkaloids | Various (e.g., enzymes, receptors) | Antitumor, anti-inflammatory, neuroprotective | nih.gov |

| Dihydro-protoberberines | Gram-positive bacteria | Enhanced antimicrobial activity and selectivity | mdpi.com |

Development of High-Throughput Screening (HTS) Assays for Isoquinoline Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries against specific biological targets. azolifesciences.com The process relies on automation, miniaturization, and robust assay design to efficiently identify "hits"—compounds that modulate the activity of the target. azolifesciences.comnih.gov Compound libraries for HTS are designed to be structurally diverse to maximize the chances of finding novel active molecules. selleckchem.comthermofisher.com

Libraries of isoquinoline derivatives, such as those containing this compound, are valuable resources for HTS campaigns. mdpi.com The development of an effective HTS assay requires careful consideration of several factors, including the choice of target, the detection method (e.g., fluorescence, luminescence), and the criteria for hit prioritization. nih.govresearchgate.net

The process begins with assay development, where conditions are optimized to ensure the assay is robust, reproducible, and suitable for automation in a microplate format (e.g., 384- or 1536-well plates). axcelead-us.com Once the assay is validated, the full compound library is screened. Data from the screen is then analyzed to identify compounds that produce a significant and reproducible effect on the target. These initial hits undergo a triage process to eliminate false positives, such as compounds that interfere with the assay technology itself (e.g., autofluorescent compounds). researchgate.net Promising hits are then subjected to further validation and dose-response studies to confirm their activity and determine their potency.

Table 3: Key Parameters in a Typical HTS Assay Development

| Parameter | Description | Importance in Screening |

|---|---|---|

| Assay Target | The specific protein, enzyme, or cell pathway being investigated. | Determines the biological question being addressed. nih.gov |

| Assay Format | Biochemical (cell-free) or cell-based. | Choice depends on the target and desired physiological relevance. azolifesciences.com |

| Detection Method | Luminescence, Fluorescence (e.g., TR-FRET), Absorbance, AlphaScreen. | Must be sensitive, reliable, and compatible with automation. axcelead-us.com |

| Compound Library | A large collection of diverse chemical compounds for screening. | The quality and diversity of the library are crucial for success. nih.govedelris.com |

| Hit Criteria | Statistical cutoff (e.g., >3 standard deviations from the mean) used to identify active compounds. | Defines what constitutes a "hit" from the primary screen. researchgate.net |

| Z'-factor | A statistical measure of assay quality, reflecting the signal window and data variation. | A Z'-factor > 0.5 is generally considered indicative of an excellent assay for HTS. |

Future Research Directions and Perspectives

Exploration of Undiscovered Biological Targets and Therapeutic Areas for Isoquinoline-Based Compounds

The isoquinoline (B145761) scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govwisdomlib.orgsemanticscholar.orgnih.gov Future research is poised to uncover novel biological targets for isoquinoline-based compounds, moving beyond currently known mechanisms. The structural diversity inherent in the isoquinoline family allows for the fine-tuning of molecules to interact with a multitude of proteins and cellular pathways. nih.govnih.govijpsjournal.com

A significant area of future exploration lies in identifying novel kinase inhibitors. While some isoquinoline derivatives are known to target kinases, a vast number of kinases involved in disease pathogenesis remain unexplored as potential targets. nih.gov The development of isoquinoline libraries and high-throughput screening against a broad panel of kinases could reveal unexpected inhibitory activities. Furthermore, the investigation of isoquinoline derivatives as modulators of epigenetic targets, such as histone deacetylases (HDACs) and methyltransferases, represents a promising frontier in cancer and inflammatory disease therapy.

The antimicrobial potential of isoquinolines also warrants deeper investigation. With the rise of antibiotic resistance, there is an urgent need for new therapeutic agents. Research into isoquinoline derivatives could lead to the discovery of compounds with novel mechanisms of action against resistant bacteria and fungi. wisdomlib.orgresearchgate.net Additionally, the antiviral properties of this class of compounds are an area of growing interest, with potential applications in treating a range of viral infections. wisdomlib.orgmdpi.com

Moreover, the complex nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents an opportunity for the multi-target approach that isoquinoline derivatives can offer. ijcrr.comresearchgate.net Their ability to interact with various receptors and enzymes in the central nervous system makes them attractive candidates for developing therapies that can address the multifaceted pathology of these conditions. ijcrr.comresearchgate.net

| Potential Therapeutic Areas | Potential Biological Targets | Rationale |

| Oncology | Novel Kinases, Epigenetic Modulators (HDACs, Methyltransferases) | Overcoming drug resistance and targeting cancer-specific pathways. nih.govnih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteins | Addressing antimicrobial resistance and emerging viral threats. wisdomlib.orgresearchgate.net |

| Neurodegenerative Diseases | G-protein coupled receptors (GPCRs), Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | Multi-target approach to complex disease pathologies. ijcrr.comresearchgate.net |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX), Cytokines | Modulating inflammatory pathways to treat chronic inflammation. nih.govwisdomlib.org |

Design and Synthesis of Next-Generation Isoquinoline Scaffolds with Enhanced Properties

The future of isoquinoline-based drug discovery will heavily rely on the design and synthesis of novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles. nih.govijpsjournal.com Traditional synthetic methods like the Bischler-Napieralski and Pictet-Spengler reactions, while foundational, are being supplemented and, in some cases, replaced by modern, more efficient strategies. mdpi.comresearchgate.net

Next-generation isoquinoline scaffolds will likely incorporate features that enhance their "drug-like" properties. This includes modifications to improve aqueous solubility, metabolic stability, and oral bioavailability, while reducing off-target toxicity. ijpsjournal.com Prodrug strategies, where a biologically inactive derivative is converted to the active form in the body, may also be employed to overcome pharmacokinetic challenges. ijpsjournal.com

Furthermore, the synthesis of isoquinoline-fused heterocyclic systems is a promising approach to creating novel chemical entities with unique pharmacological profiles. mdpi.com By combining the isoquinoline scaffold with other privileged structures, such as benzimidazoles or pyrroles, it is possible to generate hybrid molecules that can interact with multiple biological targets or exhibit enhanced activity at a single target. mdpi.comeurekaselect.com

Interactive Table: Modern Synthetic Approaches to Isoquinoline Scaffolds

| Synthetic Method | Description | Advantages |

| Transition-Metal Catalysis | Utilizes catalysts like palladium, rhodium, and copper to facilitate cross-coupling and annulation reactions. ijpsjournal.comresearchgate.net | High efficiency, broad functional group tolerance, and control over regioselectivity. ijpsjournal.comresearchgate.net |

| C-H Activation | Directly functionalizes carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. ijpsjournal.com | Atom economy, reduced synthetic steps, and access to novel derivatives. ijpsjournal.com |